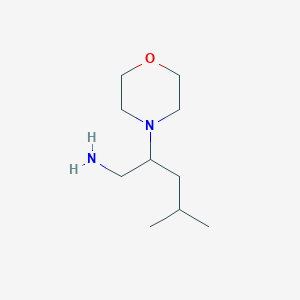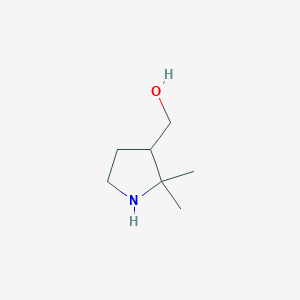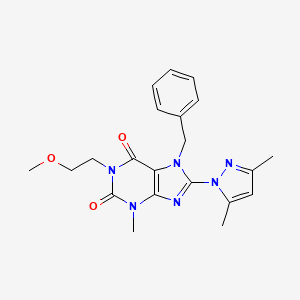
7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H24N6O3 and its molecular weight is 408.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Properties
Research on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, including similar structural motifs, highlighted significant analgesic and anti-inflammatory effects. These compounds exhibited higher activity compared to reference drugs in vivo, indicating their potential as new analgesic and anti-inflammatory agents. The study suggests that these compounds, by virtue of their structural features, could serve as a basis for developing new pharmacological agents with enhanced efficacy (Zygmunt et al., 2015).
Catalysis in Organic Synthesis
The purine derivative theophylline has been utilized as a green, convenient, and high-yielding catalyst for the synthesis of novel organic compounds under solvent-free conditions. This illustrates the potential of purine derivatives in facilitating environmentally friendly chemical syntheses, suggesting that similar compounds could be explored for their catalytic properties in various organic reactions (Yazdani-Elah-Abadi et al., 2017).
Synthesis of Complex Heterocyclic Structures
Studies have shown the synthesis of complex heterocyclic ortho-quinones using purine-based catalysts, indicating the role of purine derivatives in the construction of structurally complex molecules. This demonstrates the application of purine derivatives in the synthesis of biologically active and structurally diverse heterocyclic compounds, which are of significant interest in medicinal chemistry and material science (Rajesh et al., 2011).
Photochromic Materials and Biological Activity
Purine derivatives have been involved in the synthesis of naphthopyran and naphthopyrandione units present in photochromic materials and biologically active natural products. This research area highlights the application of purine derivatives in developing materials with specific optical properties and investigating their biological activities (Rawat et al., 2006).
Pharmaceutical Research
Substituted pyridines and purines containing structural motifs similar to the compound have been synthesized and evaluated for their pharmacological activities, such as hypoglycemic and hypolipidemic effects. This underscores the potential of purine derivatives in the development of new therapeutic agents for treating various metabolic disorders (Kim et al., 2004).
Propiedades
IUPAC Name |
7-benzyl-8-(3,5-dimethylpyrazol-1-yl)-1-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-14-12-15(2)27(23-14)20-22-18-17(26(20)13-16-8-6-5-7-9-16)19(28)25(10-11-30-4)21(29)24(18)3/h5-9,12H,10-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKVXOBNAUOPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2683615.png)
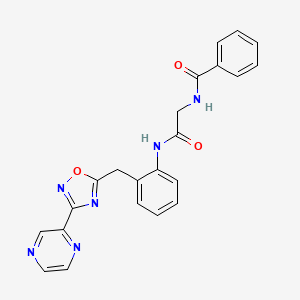
![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2683619.png)
![2-(2-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2683620.png)
![5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2683622.png)
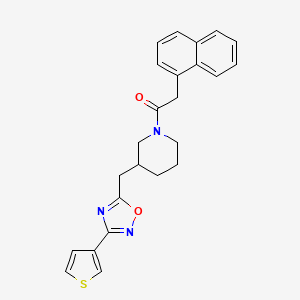

![(2R)-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2683626.png)
![1-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]imidazol-1-yl]ethanone](/img/structure/B2683628.png)

